N'-cycloheptyl-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
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Overview
Description
N’-cycloheptyl-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide is an organic compound with potential applications in various scientific fields. It is characterized by the presence of a cycloheptyl group and a 3,4-dimethoxyphenyl group attached to an oxamide backbone. This compound is of interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cycloheptyl-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide typically involves the reaction of cycloheptylamine with 3,4-dimethoxyphenylacetic acid, followed by the formation of the oxamide linkage. The reaction conditions often include the use of coupling reagents such as EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane . The reaction is carried out under nitrogen protection, initially at low temperatures (0°C) and then allowed to warm to room temperature with continuous stirring for 24 hours .
Industrial Production Methods
While specific industrial production methods for N’-cycloheptyl-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to achieve the desired product yield and quality.
Chemical Reactions Analysis
Types of Reactions
N’-cycloheptyl-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxamide group to amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-cycloheptyl-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- N-cycloheptyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide
- N-cyclohexyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-hydrazinedicarbothioamide
- N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide
Uniqueness
N’-cycloheptyl-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide is unique due to its specific structural features, including the cycloheptyl group and the 3,4-dimethoxyphenyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
N'-cycloheptyl-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-24-16-10-9-14(13-17(16)25-2)11-12-20-18(22)19(23)21-15-7-5-3-4-6-8-15/h9-10,13,15H,3-8,11-12H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAVDDQILYJMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2CCCCCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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